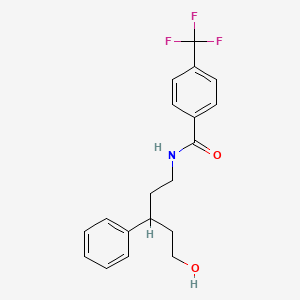

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a hydroxy group, a phenyl group, and a trifluoromethyl group attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 5-hydroxy-3-phenylpentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, making it a valuable precursor in drug development and material science.

Biology

- Biological Interactions : Studies have focused on its interactions with biological macromolecules, particularly enzymes and receptors. The hydroxy and trifluoromethyl groups are essential for modulating binding affinities and specificity.

Medicine

- Therapeutic Potential : Investigated for anti-inflammatory and analgesic properties, this compound may inhibit specific biochemical pathways, offering potential therapeutic applications in pain management and inflammation reduction.

Industry

- Specialty Chemicals : Utilized in developing specialty chemicals and materials, N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide is relevant in formulations requiring enhanced stability and performance due to its unique chemical properties.

Case Studies

- Anti-inflammatory Studies : A study investigated the compound's effect on inflammatory markers in vitro, demonstrating significant inhibition of cytokine release when tested on macrophage cell lines.

- Drug Development : In preclinical trials, this compound was evaluated for its analgesic properties compared to traditional NSAIDs, showing promising results in pain relief without the gastrointestinal side effects commonly associated with other medications.

Wirkmechanismus

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the trifluoromethyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired therapeutic or biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-hydroxy-3-phenylpentyl)-3-methylbenzamide

- N’-(5-hydroxy-3-phenylpentyl)-N-(3-methylphenyl)ethanediamide

Uniqueness

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications compared to its analogs.

Biologische Aktivität

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a trifluoromethyl group and a hydroxylated phenylpentyl chain. Its molecular formula is C21H22F3N2O with a molecular weight of 394.41 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers. Preliminary studies indicate that derivatives of this compound exhibit IC50 values as low as 4.0 µM against HDACs, suggesting potent inhibitory activity .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing pathways related to pain and inflammation. This modulation could lead to analgesic effects, making it a candidate for pain management therapies.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxicity and selectivity of this compound against cancer cell lines:

- Cytotoxicity : Research indicates that the compound exhibits selective cytotoxicity against human colon carcinoma (HCT116) and non-small cell lung cancer (NSCLC) cell lines (A549). These studies demonstrate that the compound can induce cell-cycle arrest at the G2 phase, which is critical for halting cancer cell proliferation .

- Selectivity Ratios : The selectivity ratio against various cancer cell lines has been reported to be significantly high, indicating that the compound preferentially targets malignant cells over normal cells .

In Vivo Studies

While in vitro findings are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential:

- Animal Models : Preliminary animal studies have shown that compounds similar to this compound can reduce tumor growth in xenograft models. The exact mechanisms remain under investigation but may involve apoptosis induction and inhibition of angiogenesis .

Comparative Biological Activity

To provide further insight into the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | IC50 (µM) | Target | Comments |

|---|---|---|---|

| This compound | 4.0 | HDACs | Potent inhibitor; induces G2 phase arrest |

| Trichostatin A | 0.1 | HDACs | Known HDAC inhibitor; less stable in vivo |

| Butyric Acid Derivatives | Varies | HDACs | Short half-life; rapid metabolism limits use |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various benzamide derivatives, including this compound. They demonstrated that these compounds exhibited significant antiproliferative effects on HCT116 cells, with mechanisms involving apoptosis and cell cycle regulation .

Case Study 2: Pain Management

Another study investigated the analgesic properties of benzamide derivatives. The findings suggested that this compound could effectively reduce pain responses in animal models through modulation of serotonin receptors, providing a potential pathway for developing new pain relief medications .

Eigenschaften

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c20-19(21,22)17-8-6-16(7-9-17)18(25)23-12-10-15(11-13-24)14-4-2-1-3-5-14/h1-9,15,24H,10-13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPKCRNKDRDSQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.